molecular formula C18H22N4O3S B2794935 N-(4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946258-42-0

N-(4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2794935
CAS RN: 946258-42-0
M. Wt: 374.46
InChI Key: JFMKXKQQKTYBKS-UHFFFAOYSA-N
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Description

N-(4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Transformations and Synthesis:

    • A study by Albreht et al. (2009) explored transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into various substituted compounds, demonstrating the versatility of thiazole derivatives in chemical synthesis Albreht et al., 2009.
  • Potential Antibacterial Agents:

    • Research by Palkar et al. (2017) designed and synthesized novel analogs of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus. They found that some compounds displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis Palkar et al., 2017.
  • Formation of Pyrimidine Derivatives:

    • Dotsenko et al. (2013) reported on the interaction of 3-amino-3-thioxopropanamides with 2-anilinomethylene derivatives of 1,3-dicarbonyl compounds, leading to the formation of pyrimidine-5-carboxamide derivatives, highlighting the compound's role in synthesizing heterocyclic compounds Dotsenko et al., 2013.
  • Synthesis of Thiazole Derivatives:

    • Balya et al. (2008) synthesized 2,5-diamino-1,3-thiazole derivatives, indicating the compound's utility in creating novel thiazole-based structures Balya et al., 2008.
  • Alternative Product Formation:

    • A study by Krauze et al. (2007) resulted in the formation of alternative products, including N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide, in a one-pot cyclocondensation reaction, highlighting the compound's unexpected reactivity in synthesis Krauze et al., 2007.
  • Synthesis for Antibiotic and Antimicrobial Agents:

    • Ahmed (2007) synthesized compounds with the potential for antibiotic and antibacterial applications, emphasizing the compound's potential in pharmaceutical contexts Ahmed, 2007.
  • Non-linear Optical (NLO) and Molecular Docking Studies:

    • Jayarajan et al. (2019) conducted experimental and computational studies on synthesized compounds for NLO properties and molecular docking, indicating the compound's relevance in advanced material science Jayarajan et al., 2019.
  • Synthesis and Biological Activity of Novel Dyes:

    • Khalifa et al. (2015) focused on the synthesis of novel heterocyclic compounds for dyeing polyester fibers and assessing their biological activity, demonstrating the compound's applicability in materials science and bioactivity studies Khalifa et al., 2015.

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. Thiazole derivatives, like many other compounds, can have varying levels of toxicity and safety concerns . Without specific data on the compound you mentioned, it’s difficult to provide detailed safety and hazard information.

properties

IUPAC Name

N-[4-[2-(cyclohexylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c23-15(20-10-12-5-2-1-3-6-12)9-13-11-26-18(21-13)22-17(25)14-7-4-8-19-16(14)24/h4,7-8,11-12H,1-3,5-6,9-10H2,(H,19,24)(H,20,23)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMKXKQQKTYBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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